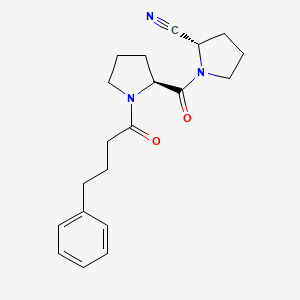

KYP-2047

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXFAUXQZWJGCJ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796874-99-2 | |

| Record name | KYP-2047 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796874992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYP-2047 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J78D7C2FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of KYP-2047 in Modulating Angiogenesis and Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KYP-2047, a potent and brain-penetrant inhibitor of prolyl-oligopeptidase (POP), has emerged as a significant modulator of key cellular processes, including angiogenesis and apoptosis.[1] This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its effects, supported by quantitative data from preclinical studies. It details the experimental protocols utilized to elucidate its activity and visualizes the complex signaling pathways involved. The dual action of this compound in inhibiting tumor-associated angiogenesis while promoting cancer cell apoptosis positions it as a promising candidate for further investigation in oncological and other disease contexts.

Introduction

Prolyl-oligopeptidase (POP, also known as PREP) is a serine protease implicated in various physiological and pathological processes.[2] Its inhibitor, this compound (4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine), has demonstrated the ability to cross the blood-brain barrier and modulate cellular signaling pathways.[1] Notably, research has highlighted the significant role of this compound in the regulation of angiogenesis, the formation of new blood vessels, and apoptosis, the process of programmed cell death.[3][4] Dysregulation of these processes is a hallmark of numerous diseases, including cancer. This document synthesizes the current understanding of this compound's influence on these two critical cellular events.

Modulation of Angiogenesis

This compound has been shown to effectively reduce the expression of key pro-angiogenic factors in various cancer models.[3][4] This inhibitory action on angiogenesis is a crucial aspect of its potential therapeutic effect, as tumor growth is highly dependent on the formation of a vascular network.

In Vivo Studies

In xenograft models of glioblastoma and oral squamous cell carcinoma, administration of this compound resulted in a significant reduction in tumor burden and the expression of critical angiogenic markers.[3][5]

Table 1: In Vivo Effects of this compound on Angiogenesis Markers

| Model | Treatment | Marker | Outcome | Reference |

| U87 Glioblastoma Xenograft | This compound (2.5 mg/kg and 5 mg/kg) | VEGF | Significantly reduced expression | [3][6] |

| U87 Glioblastoma Xenograft | This compound (2.5 mg/kg and 5 mg/kg) | Angiopoietins (Ang) | Significantly reduced expression | [3][7] |

| U87 Glioblastoma Xenograft | This compound (2.5 mg/kg and 5 mg/kg) | eNOS | Significantly reduced expression | [3][7] |

| U87 Glioblastoma Xenograft | This compound (2.5 mg/kg and 5 mg/kg) | CD34 | Significantly reduced expression | [6] |

| CAL27 Oral Carcinoma Xenograft | This compound (1 mg/kg and 5 mg/kg) | VEGF | Significantly reduced expression | [4][5] |

| CAL27 Oral Carcinoma Xenograft | This compound (1 mg/kg and 5 mg/kg) | eNOS | Significantly reduced expression | [4][5] |

In Vitro Studies

Consistent with in vivo findings, this compound demonstrated anti-angiogenic properties in cancer cell lines.

Table 2: In Vitro Effects of this compound on Angiogenesis Markers

| Cell Line | Treatment | Marker | Outcome | Reference |

| CAL27 | This compound (Concentration-dependent) | VEGF | Significantly decreased levels | [5] |

| CAL27 | This compound (Concentration-dependent) | eNOS | Significantly decreased levels | [5] |

Induction of Apoptosis

Concurrently with its anti-angiogenic effects, this compound promotes apoptosis in cancer cells by modulating the expression of key regulatory proteins in the apoptotic cascade.[3][4]

In Vivo Studies

In animal models, this compound treatment led to an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins within tumor tissues.[5][6]

Table 3: In Vivo Effects of this compound on Apoptosis Markers

| Model | Treatment | Marker | Outcome | Reference |

| U87 Glioblastoma Xenograft | This compound (2.5 mg/kg and 5 mg/kg) | Bax | Increased expression | [6] |

| U87 Glioblastoma Xenograft | This compound (2.5 mg/kg and 5 mg/kg) | Bcl-2 | Reduced expression | [6] |

| U87 Glioblastoma Xenograft | This compound (2.5 mg/kg and 5 mg/kg) | Caspase-3 | Increased expression | [6] |

| CAL27 Oral Carcinoma Xenograft | This compound (1 mg/kg and 5 mg/kg) | Bax | Increased expression | [4][5] |

| CAL27 Oral Carcinoma Xenograft | This compound (1 mg/kg and 5 mg/kg) | Bcl-2 | Reduced expression in a dose-dependent manner | [4][5] |

In Vitro Studies

This compound directly induces apoptosis in various cancer cell lines by altering the balance of pro- and anti-apoptotic proteins.[3][4]

Table 4: In Vitro Effects of this compound on Apoptosis Markers

| Cell Line | Treatment | Marker | Outcome | Reference |

| U-87, U-138, A-172 | This compound (50 µM and 100 µM) | Bax | Increased expression | [1][3] |

| U-87, U-138, A-172 | This compound (50 µM and 100 µM) | p53 | Increased expression | [1][3] |

| U-87, U-138, A-172 | This compound (50 µM and 100 µM) | Caspase-3 | Increased expression | [1][3] |

| U-87, U-138, A-172 | This compound (50 µM and 100 µM) | Bcl-2 | Reduced expression | [1][3] |

| CAL27 | This compound (Higher concentrations) | Bax | Enhanced protein levels | [4][5] |

| CAL27 | This compound (Higher concentrations) | Bad | Enhanced protein levels | [4][5] |

| CAL27 | This compound (Higher concentrations) | Caspase-3 | Enhanced protein levels | [4][5] |

| CAL27 | This compound (Higher concentrations) | Bcl-2 | Significantly reduced protein expression | [4][5] |

Signaling Pathways

The dual effects of this compound on angiogenesis and apoptosis are mediated through its influence on complex signaling cascades. The diagrams below illustrate the key molecular interactions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., U-87, U-138, A-172, CAL27, HSC-2, HSC-3) in 96-well plates.[5]

-

After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 24 hours).[5][6]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[8]

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis

-

Objective: To quantify the expression of specific proteins related to angiogenesis and apoptosis.

-

Procedure:

-

Lyse treated cells or homogenized tumor tissues in RIPA buffer to extract proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., VEGF, eNOS, Bax, Bcl-2, p53, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

-

Immunohistochemistry

-

Objective: To visualize the expression and localization of proteins within tumor tissues.

-

Procedure:

-

Fix tumor tissue samples in formalin and embed in paraffin.

-

Cut tissue sections (e.g., 5 µm) and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using a suitable buffer (e.g., citrate buffer).

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with primary antibodies (e.g., anti-VEGF, anti-CD34, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.[6]

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections for microscopic examination.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., U87 or CAL27) into the flank of immunodeficient mice.[3][5]

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound intraperitoneally at specified doses (e.g., 1, 2.5, or 5 mg/kg) and schedules.[3][5]

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blot).

-

Conclusion

The available data strongly support the role of this compound as a dual modulator of angiogenesis and apoptosis. Its ability to inhibit key pro-angiogenic factors such as VEGF and eNOS, while simultaneously promoting the expression of pro-apoptotic proteins like Bax and Caspase-3 and downregulating the anti-apoptotic protein Bcl-2, underscores its therapeutic potential, particularly in oncology. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound's mechanisms of action. Further research is warranted to fully elucidate its clinical applicability and to explore its efficacy in a broader range of pathological conditions characterized by aberrant angiogenesis and apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Beneficial effect of this compound, a propyl-oligopeptidase inhibitor, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. This compound, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of KYP-2047: A Technical Guide

An In-depth Examination of the Prolyl Oligopeptidase Inhibitor KYP-2047 and its Role in Mitigating Neurodegenerative Pathologies

This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, a potent and brain-penetrating inhibitor of prolyl oligopeptidase (PREP). Targeted at researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action of this compound, summarizes key quantitative data from preclinical studies, and provides detailed experimental methodologies. The information presented herein is intended to facilitate a deeper understanding of this compound as a promising therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's.

Core Mechanism of Action: Inhibition of Prolyl Oligopeptidase (PREP)

This compound exerts its neuroprotective effects primarily through the potent and selective inhibition of prolyl oligopeptidase (PREP), a serine protease implicated in the maturation and degradation of proline-containing peptides. PREP has been shown to play a significant role in the aggregation of alpha-synuclein (α-synuclein) and tau proteins, pathological hallmarks of Parkinson's disease and Alzheimer's disease, respectively.[1][2][3][4] this compound, with a Ki value of 0.023 nM, effectively blocks PREP activity, thereby interfering with these detrimental protein aggregation cascades.[3]

The binding of this compound to PREP is thought to induce a conformational change in the enzyme, which not only inhibits its catalytic activity but may also modulate its protein-protein interactions. This modulation is believed to be a key aspect of its neuroprotective mechanism, influencing cellular processes beyond simple enzyme inhibition.

Effects on Alpha-Synuclein and Tau Pathologies

2.1. Reduction of Alpha-Synuclein Aggregation:

In cellular and animal models of Parkinson's disease, this compound has demonstrated a remarkable ability to reduce the aggregation of α-synuclein.[1][2][5] Studies have shown that treatment with this compound leads to a significant decrease in the number of cells with α-synuclein inclusions and a reduction in both soluble and insoluble α-synuclein protein levels in the brain.[1][2] The mechanism appears to involve the disruption of the interaction between PREP and α-synuclein, which in turn hinders the aggregation process.[1][2]

2.2. Attenuation of Tau Pathology:

This compound has also shown promise in models of tauopathy. Research indicates that it can reduce tau aggregation in vitro and in vivo.[3][4] The proposed mechanism involves the modulation of protein phosphatase 2A (PP2A) activity. PREP is known to form a complex with PP2A, inhibiting its function. By inhibiting PREP, this compound may restore PP2A activity, leading to the dephosphorylation of tau and a subsequent reduction in its aggregation.

Modulation of Cellular Processes

Beyond its direct impact on protein aggregation, this compound influences several key cellular pathways implicated in neurodegeneration:

3.1. Enhancement of Autophagy:

Several studies suggest that this compound promotes the clearance of aggregated proteins by enhancing autophagy.[6][7][8] Treatment with this compound has been shown to increase the levels of autophagy markers such as LC3BII, indicating an upregulation of the autophagic process.[7][8] This enhanced cellular "housekeeping" mechanism helps to remove toxic protein aggregates, thereby improving neuronal health.

3.2. Anti-inflammatory and Cytoprotective Effects:

This compound has also been reported to possess anti-inflammatory and cytoprotective properties. In studies using human retinal pigment epithelial cells, this compound demonstrated the ability to alleviate inflammation and protect cells from damage induced by proteasomal inhibition.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | Concentration of this compound | Result | Reference |

| PREP Inhibition (Ki) | - | - | - | 0.023 nM | [3] |

| α-synuclein Immunoreactivity | SH-SY5Y (WT, A30P, A53T α-syn) | Oxidative Stress | 1 µM | Significantly reduced cells with immunoreactive α-synuclein (P < 0.001) | [4][11] |

| Cell Viability (LDH Assay) | SH-SY5Y (A30P, A53T α-syn) | Oxidative Stress | Not specified | Reduced cell death | [4] |

| Cell Viability (MTT Assay) | Glioblastoma cells (U-87, U-138, A-172) | - | 0.01 - 100 µM | Concentration-dependent decrease in cell viability | [1][2] |

| Apoptosis | Glioblastoma cells (U-87) | - | 50 µM and 100 µM | Increased Bax, p53, caspase-3; Decreased Bcl-2 | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Duration | Key Findings | Reference |

| A30P α-synuclein transgenic mice | 3 mg/kg, i.p., twice daily | 5 days | Reduced α-synuclein immunoreactivity and soluble α-synuclein protein in the brain | [4][11] |

| A30P α-synuclein transgenic mice | 5 mg/kg, i.p., twice daily | 5 days | Decreased high molecular-weight oligomeric α-synuclein; Increased LC3BII | [7][10] |

| A30P α-synuclein transgenic mice | 10 mg/kg/day via osmotic pumps | 28 days | Increased striatal dopamine levels | [6][10] |

| PS19 transgenic mice (tauopathy) | Not specified | 1 month | Reduced tau burden in brain and CSF; Slowed cognitive decline | [3] |

| U87-xenograft model (glioblastoma) | 2.5 mg/kg and 5 mg/kg | Not specified | Reduced tumor burden; Reduced VEGF, Ang, and eNOS expression | [2] |

| Wild-type C57 mice | 15 µmol/kg and 50 µmol/kg, i.p. | Single dose | Rapid brain penetration (tmax ≤10 min); Effective brain PREP inhibition | [12] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

5.1. Cell Viability Assays

-

MTT Assay:

-

Plate cells (e.g., U-87, U-138, A-172) in a 96-well plate and allow them to adhere.

-

Treat cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24 hours.[1][2]

-

Add MTT solution (0.2 mg/mL) to each well and incubate at 37°C for 1 hour.[1]

-

Remove the medium and lyse the cells with dimethyl sulfoxide (DMSO).[1]

-

Measure the optical density at 550 nm using a microplate reader to quantify the formazan product.[1]

-

-

LDH Assay:

-

Induce cell stress (e.g., oxidative stress) in the presence or absence of this compound.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

5.2. Alpha-Synuclein Aggregation Assays

-

Immunofluorescence:

-

Culture SH-SY5Y cells overexpressing wild-type or mutant α-synuclein on coverslips.

-

Induce oxidative stress to promote α-synuclein aggregation.

-

Treat cells with this compound (e.g., 1 µM) during or after the stress induction.[4]

-

Fix the cells and permeabilize them.

-

Incubate with a primary antibody against α-synuclein, followed by a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize and quantify the number of cells with α-synuclein inclusions using fluorescence microscopy.

-

-

Western Blotting for Soluble and Insoluble α-Synuclein:

-

Lyse cells or homogenize brain tissue from treated and control animals.

-

Separate soluble and insoluble protein fractions by centrifugation.

-

Resolve protein samples by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against α-synuclein.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using chemiluminescence.

-

Quantify band intensities to determine the levels of soluble and insoluble α-synuclein.

-

5.3. Tau Aggregation Assay

-

In Vitro Thioflavin T (ThT) Assay:

-

Prepare a reaction mixture containing purified tau protein, an aggregation inducer (e.g., heparin or brain homogenates), and Thioflavin T in a 96-well plate.[13][14][15][16][17]

-

Add this compound at various concentrations to the test wells.

-

Incubate the plate at 37°C with intermittent shaking.[13]

-

Monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time using a plate reader.[13] An increase in fluorescence indicates tau fibril formation.

-

5.4. PREP Activity Assay

-

Prepare cell lysates or tissue homogenates in an appropriate buffer.

-

Use a fluorogenic PREP substrate, such as Suc-Gly-Pro-AMC.[9]

-

Incubate the lysate/homogenate with the substrate in the presence or absence of this compound.

-

Measure the increase in fluorescence over time as the substrate is cleaved by active PREP.

5.5. Apoptosis Assays

-

Western Blot for Apoptosis Markers:

-

Treat cells with this compound for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting as described above, using primary antibodies against key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.

-

Signaling Pathways and Experimental Workflows

6.1. Proposed Mechanism of this compound in Reducing α-Synuclein Aggregation

Caption: Proposed mechanism of this compound in α-synucleinopathy.

6.2. Experimental Workflow for Assessing Neuroprotective Effects of this compound

Caption: General workflow for preclinical evaluation of this compound.

6.3. This compound's Influence on Autophagy-Mediated Protein Clearance

Caption: Role of this compound in promoting autophagic clearance.

Conclusion

This compound has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. Its ability to inhibit PREP, reduce the aggregation of key pathological proteins like α-synuclein and tau, and modulate crucial cellular processes such as autophagy and inflammation, underscores its therapeutic potential for a range of neurodegenerative disorders. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other PREP inhibitors as novel treatments for these devastating diseases. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. This compound, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A prolyl oligopeptidase inhibitor, this compound, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. KYP 2047 | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The beneficial effect of a prolyl oligopeptidase inhibitor, this compound, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. themoonlight.io [themoonlight.io]

- 15. biorxiv.org [biorxiv.org]

- 16. Design of Tau Aggregation Inhibitors Using Iterative Machine Learning and a Polymorph-Specific Brain-Seeded Fibril Amplification Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prolyl Oligopeptidase Inhibitor KYP-2047: A Technical Overview of its Impact on α-Synuclein Aggregation in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein into toxic oligomers and larger inclusions known as Lewy bodies.[1][2][3] The accumulation of these aggregates is a central event in the pathogenesis of PD, leading to neuronal dysfunction and cell death.[1][2][3] Prolyl oligopeptidase (PREP), a serine protease, has been identified as a key player in accelerating the aggregation of α-synuclein.[1][2][4] This technical guide provides an in-depth analysis of KYP-2047, a potent and selective PREP inhibitor, and its effects on α-synuclein aggregation in various preclinical models of Parkinson's disease.[1][4][5] The data presented herein demonstrates that this compound effectively reduces α-synuclein aggregation, enhances its clearance, and improves cell viability, suggesting its potential as a disease-modifying therapeutic for synucleinopathies.[1][2][5]

Mechanism of Action: Targeting the PREP-α-Synuclein Interaction

This compound (4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrrolidine) is a small molecule inhibitor that effectively crosses the blood-brain barrier.[1][4] Its primary mechanism of action is the inhibition of prolyl oligopeptidase (PREP).[4] PREP has been shown to directly interact with α-synuclein, accelerating its aggregation process, possibly by influencing the nucleation rate.[1][4] By inhibiting PREP, this compound is hypothesized to disrupt this interaction, thereby preventing the formation of toxic α-synuclein aggregates.[4][6] Furthermore, evidence suggests that PREP inhibition by this compound enhances the clearance of α-synuclein aggregates through the induction of autophagy.[1][2][7] This is potentially mediated by the regulation of key autophagy-related proteins such as beclin 1 and the modulation of protein phosphatase 2A (PP2A) activity.[1][7][8][9]

In Vitro Efficacy of this compound

Cell-Based Models

Studies have utilized human neuroblastoma SH-SY5Y cell lines overexpressing wild-type (WT), A30P, or A53T mutant human α-synuclein to model the effects of this compound.[4] In these models, oxidative stress is often used to induce robust α-synuclein aggregation.[4][6]

Quantitative Data from In Vitro Studies

| Cell Line | Treatment Condition | Outcome Measure | Result | Reference |

| SH-SY5Y (WT, A30P, A53T α-syn) | 1 µM this compound during 3-day oxidative stress | % of cells with α-synuclein immunoreactivity | Significant reduction (P < 0.001) | [4] |

| SH-SY5Y (A30P, A53T α-syn) | This compound treatment | Cell viability (LDH assay) | Reduced cell death compared to vehicle | [4] |

| OLN-AS7 (rat oligodendroglial cells) | 1 and 10 µM this compound | Insoluble pS129 α-synuclein levels | Reduced levels | [8] |

| OLN-AS7 | This compound treatment | Cell viability | Elevated cell viability | [8] |

Experimental Protocols: In Vitro Assays

Induction of α-Synuclein Aggregation in Cell Culture

-

Cell Seeding: Plate SH-SY5Y cells overexpressing α-synuclein onto coverslips in 24-well plates.

-

Oxidative Stress: To induce aggregation, expose cells to an oxidative stress medium.[4]

-

Treatment: Concurrently with the stress induction, treat the cells with this compound (e.g., 1 µM) or vehicle (e.g., 0.001% DMSO).[4]

-

Incubation: Incubate the cells for a defined period (e.g., 3 days).[4]

Immunofluorescence Staining for α-Synuclein

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cell membranes with a solution containing Triton X-100.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer.

-

Primary Antibody: Incubate with a primary antibody specific for α-synuclein.

-

Secondary Antibody: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Visualize and quantify the cells with α-synuclein inclusions using confocal microscopy.[4][6]

In Vivo Efficacy of this compound

Animal Models

Transgenic mouse models are crucial for evaluating the in vivo efficacy of potential therapeutics. The A30P transgenic mouse, which carries a point mutation in the α-synuclein gene, is a commonly used model that develops α-synuclein pathology.[1]

Quantitative Data from In Vivo Studies

| Animal Model | Treatment Regimen | Brain Region | Outcome Measure | Result | Reference |

| A30P Transgenic Mice | 5 mg/kg this compound, i.p., twice daily for 5 days | Motor Cortex, Striatum, Substantia Nigra | α-Synuclein Immunoreactivity | Significant reduction (P=0.002) | [1] |

| A30P Transgenic Mice | 10 mg/kg/day this compound via osmotic pump for 28 days | Motor Cortex, Striatum, Substantia Nigra | α-Synuclein Immunoreactivity | Significant reduction (P=0.0028) | [1] |

| A30P Transgenic Mice | 5-day this compound treatment | Brain | LC3BII protein levels | Significant increase | [1] |

| A30P Transgenic Mice | 28-day this compound treatment | Striatum | Dopamine levels | Significant increase | [1][7] |

| AAV-α-synuclein Mice | 4-week this compound treatment | Brain | Oligomeric α-synuclein | Significant decrease | [10] |

Experimental Protocols: In Vivo Assays

Animal Treatment

-

Animal Model: Utilize transgenic mice, such as the A30P strain, and wild-type littermates as controls.[1]

-

Drug Administration:

-

Subchronic Treatment: Administer this compound (e.g., 5 mg/kg) or vehicle (e.g., 0.5% DMSO in saline) via intraperitoneal (i.p.) injections twice daily for 5 days.[1]

-

Chronic Treatment: Deliver this compound (e.g., 10 mg/kg/day) or vehicle continuously for 28 days using surgically implanted osmotic pumps.[1]

-

Immunohistochemistry and Western Blotting

-

Tissue Collection: Following treatment, perfuse the animals and collect brain tissue.

-

Tissue Processing: For immunohistochemistry, fix, cryoprotect, and section the brains. For Western blotting, homogenize the brain regions to extract proteins.

-

Immunohistochemistry: Stain brain sections with antibodies against α-synuclein to visualize and quantify its presence in different brain regions.[1]

-

Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against total α-synuclein, and autophagy markers like LC3BII and p62 to quantify their levels.[1]

Conclusions and Future Directions

The presented data strongly supports the therapeutic potential of the PREP inhibitor this compound in mitigating α-synuclein pathology. In both cellular and animal models of Parkinson's disease, this compound has been shown to significantly reduce the aggregation of α-synuclein, enhance its clearance through autophagy, and improve neuronal health. These findings highlight the inhibition of prolyl oligopeptidase as a promising strategy for the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies. Further research is warranted to translate these preclinical findings into clinical applications, including the evaluation of this compound's safety and efficacy in human subjects. The disconnect between the inhibitory potency of PREP inhibitors and their effects on α-synuclein aggregation and autophagy suggests that the conformational stabilization of the enzyme may be a key factor, opening new avenues for drug design and optimization.[11]

References

- 1. The beneficial effect of a prolyl oligopeptidase inhibitor, this compound, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beneficial effect of a prolyl oligopeptidase inhibitor, this compound, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Modeling Parkinson’s Disease With the Alpha-Synuclein Protein [frontiersin.org]

- 4. A prolyl oligopeptidase inhibitor, this compound, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A prolyl oligopeptidase inhibitor, this compound, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of Prolyl Oligopeptidase Restores Spontaneous Motor Behavior in the α-Synuclein Virus Vector–Based Parkinson's Disease Mouse Model by Decreasing α-Synuclein Oligomeric Species in Mouse Brain | Journal of Neuroscience [jneurosci.org]

- 11. researchgate.net [researchgate.net]

The Impact of KYP-2047 on Tau Aggregation: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prolyl oligopeptidase (PREP) inhibitor, KYP-2047, and its significant role in mitigating tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Targeting Tauopathy at its Roots

This compound is a potent, brain-penetrant inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in the progression of neurodegeneration.[1][2][3] The therapeutic potential of this compound in the context of tauopathies stems from its dual mechanism of action. Firstly, inhibition of PREP by this compound leads to the normalization of protein phosphatase 2A (PP2A) activity.[1][4][5] PP2A is a major phosphatase responsible for dephosphorylating tau protein; its decreased activity is a known factor in the development of tauopathies.[1][4] By restoring PP2A activity, this compound helps to maintain tau in a less phosphorylated state, reducing its propensity to aggregate.

Secondly, treatment with this compound has been shown to activate autophagic flux in neuronal cells.[1][4] This cellular process is critical for the clearance of misfolded and aggregated proteins, including insoluble tau. The enhancement of autophagy provides a direct pathway for the degradation and removal of toxic tau species.[1][4] Together, these mechanisms—inhibition of tau hyperphosphorylation and enhancement of aggregate clearance—position this compound as a promising disease-modifying agent for tau-related neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Model | Treatment Concentration | Duration | Key Findings | Reference |

| HEK-293 cells (Tau-transfected) | 10 µM | Not Specified | Decreased GFP signal indicative of reduced tau aggregation. | [5] |

| N2A cells (Tau-transfected) | Not Specified | Not Specified | Reduced tau aggregation. | [1][4] |

| Human iPSC-derived neurons (P301L or A152T mutation) | Not Specified | Not Specified | Reduced tau aggregation; Increased PP2A activity and autophagic flux. | [1][4] |

| OLN-AS7 oligodendrocyte cells (p25α transfected) | 10 µM | 48 hours | Improved cell viability; Decreased insoluble phosphorylated tau; Normalized autophagy. | [6] |

| SH-SY5Y cells (α-synuclein overexpressing) | 1 µM | 3 days (during oxidative stress) | Significantly reduced the number of cells with α-synuclein inclusions. | [7][8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| PS19 Transgenic Mice (human tau-P301S) | 10 mg/kg/day (i.p. via Alzet minipump) | 4 weeks | Restored normal behavior in Barnes maze and locomotor activity assay; Reduced total tau and pS262 tau in hippocampus and cortex; Activated PP2A. | [5] |

| PS19 Transgenic Mice (human tau-P301S) | Not Specified | 1 month | Reduced tau burden in the brain and cerebrospinal fluid; Slowed cognitive decline; Reduced an oxidative stress marker in the brain. | [1][4] |

| A30P α-synuclein Transgenic Mice | 2 x 3 mg/kg/day | 5 days | Reduced α-synuclein immunoreactivity and soluble α-synuclein protein in the brain. | [7][8][9] |

| A30P α-synuclein Transgenic Mice | Not Specified | 5 and 28 days | Decreased high molecular-weight oligomeric α-synuclein; Increased autophagosome marker LC3BII. 28-day treatment increased striatal dopamine levels. | [10] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound's action and a typical experimental workflow for its evaluation.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of this compound's effect on tau aggregation.

In Vitro Tau Aggregation Model in HEK-293 Cells

This protocol is adapted from studies using HEK-293 cells to model tau aggregation.[3][5]

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Transiently transfect cells with a plasmid encoding the desired tau isoform (e.g., GFP-2N4R-Tau) using a suitable transfection reagent.

-

-

Induction of Tau Aggregation:

-

To induce tau hyperphosphorylation and aggregation, treat the transfected cells with a low dose of a PP2A inhibitor, such as okadaic acid (e.g., 10 nM).

-

-

Treatment with this compound:

-

Concurrently with or following the induction of aggregation, treat the cells with various concentrations of this compound (e.g., 1, 5, and 10 µM) or a vehicle control.

-

-

Analysis of Tau Aggregation:

-

Fluorescence Microscopy: For cells transfected with a fluorescently tagged tau (e.g., GFP-tau), quantify the aggregation by measuring the intensity and number of fluorescent puncta per cell.

-

Western Blotting:

-

Lyse the cells and separate the lysates into soluble and insoluble fractions (e.g., RIPA-soluble and SDS-soluble).

-

Perform SDS-PAGE and Western blot analysis using antibodies against total tau and specific phosphorylated tau epitopes (e.g., pS262). Analyze the distribution of tau between the soluble and insoluble fractions as an indicator of aggregation.

-

-

In Vivo Evaluation in PS19 Transgenic Mice

This protocol outlines the methodology for assessing the efficacy of this compound in the PS19 mouse model of tauopathy, which expresses the human P301S mutant tau.[5][11]

-

Animal Model:

-

Use PS19 transgenic mice, which develop age-dependent neurofibrillary tangles and cognitive deficits.[11]

-

-

Drug Administration:

-

At an age when behavioral deficits are observable (e.g., 5.5 months), implant the mice with subcutaneous osmotic minipumps (e.g., Alzet) for continuous delivery of this compound or vehicle.

-

A typical dose is 10 mg/kg/day administered intraperitoneally for a duration of 4 weeks.[5]

-

-

Behavioral Testing:

-

Following the treatment period, assess cognitive function using standardized behavioral tests such as the Barnes Maze (for spatial learning and memory) and locomotor activity assays.[5]

-

-

Biochemical and Histological Analysis:

-

After behavioral testing, sacrifice the animals and collect brain tissue and cerebrospinal fluid (CSF).

-

Western Blotting: Homogenize brain regions (e.g., hippocampus and cortex) and analyze the levels of total tau, phosphorylated tau (e.g., pS262), and PP2A by Western blot.[5]

-

Immunohistochemistry: Prepare brain sections and perform immunohistochemical staining to visualize and quantify tau pathology (e.g., neurofibrillary tangles) and other markers of neurodegeneration.

-

CSF Analysis: Measure the levels of soluble tau in the CSF as a biomarker of tau pathology.[1]

-

Conclusion

The prolyl oligopeptidase inhibitor this compound has demonstrated significant potential as a therapeutic agent for tauopathies. Its well-defined mechanism of action, involving the enhancement of PP2A activity and the promotion of autophagy, directly targets the core pathology of tau hyperphosphorylation and aggregation. The robust and consistent findings from both in vitro cellular models and in vivo animal models of tauopathy provide a strong rationale for its further development. This technical guide summarizes the critical data and methodologies that form the basis of our current understanding of this compound's impact on neurodegenerative disease research.

References

- 1. Using Human iPSC-Derived Neurons to Model TAU Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteopathic tau seeding predicts tauopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alzheimer's Association International Conference [alz.confex.com]

- 4. Trans-cellular Propagation of Tau Aggregation by Fibrillar Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Using Human iPSC-Derived Neurons to Model TAU Aggregation | Semantic Scholar [semanticscholar.org]

- 6. A prolyl oligopeptidase inhibitor, this compound, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainxell.com [brainxell.com]

- 8. Modeling tau pathology in human stem cell derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A Simple Model to Study Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 008169 - Tau P301S (PS19) Strain Details [jax.org]

Probing the Anti-inflammatory Potential of KYP-2047: A Technical Guide for Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-inflammatory properties of KYP-2047, a potent prolyl oligopeptidase (POP) inhibitor, within cellular models. This document provides a comprehensive overview of the experimental protocols and key findings, presenting quantitative data in structured tables and visualizing complex signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound and its Anti-inflammatory Role

This compound (4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine) is a highly selective and potent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in various physiological and pathological processes, including inflammation and neurodegeneration.[1][2][3][4] Emerging evidence highlights the significant anti-inflammatory and cytoprotective effects of this compound in various cellular models, particularly in the context of oxidative stress and proteasomal dysfunction.[1] This guide focuses on the methodologies used to elucidate these properties, primarily in the human retinal pigment epithelial cell line, ARPE-19, a well-established model for studying retinal diseases with an inflammatory component.

Quantitative Analysis of this compound's Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified through various cellular assays. The data presented below is a synthesis of findings from studies investigating the effects of this compound on key inflammatory markers and cell viability in ARPE-19 cells, often under inflammatory conditions induced by the proteasome inhibitor MG-132.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cytokine | Cellular Model | Inflammatory Stimulus | This compound Concentration | Incubation Time | Result |

| IL-6 | ARPE-19 | MG-132 (5 µM) | 1 µM | 24 hours | Significant reduction in IL-6 levels.[5] |

| IL-8 | ARPE-19 | MG-132 (5 µM) | 1 µM | 24 hours | Reduction in IL-8 levels. |

| IL-1β | ARPE-19 (IL-1α primed) | MG-132 (5 µM) | 1 µM | 48 hours | Reduction in IL-1β levels.[6] |

| IL-18 | Murine Model (MI/R) | Ischemia/Reperfusion | 2.5 mg/kg & 5 mg/kg | 24 hours pre-treatment | Significant reduction in IL-18 levels. |

Table 2: Cytoprotective Effects of this compound

| Assay | Cellular Model | Stressor | This compound Concentration | Incubation Time | Result |

| LDH Leakage | ARPE-19 | MG-132 (5 µM) | 1 µM | 24 hours | 31.9% reduction in LDH leakage.[5] |

| Cell Viability (MTT Assay) | ARPE-19 | None | 0.1, 1, 5, 10 µM | 24 hours | No significant effect on cell viability, indicating good tolerability.[5][6] |

| ROS Production (H2DCFDA) | ARPE-19 (IL-1α primed) | MG-132 (5 µM) | 1 µM | 45 minutes | Tendency to prevent MG-132-induced ROS production.[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture and Treatment

-

Cell Line: Human Retinal Pigment Epithelial cells, ARPE-19.

-

Culture Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 50 units/mL penicillin, and 50 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.

-

Inflammatory Stimulus: To induce an inflammatory response, ARPE-19 cells are treated with the proteasome inhibitor MG-132 at a final concentration of 5 µM for the indicated time periods.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (typically ranging from 0.1 to 10 µM). For pre-treatment experiments, this compound is added to the cells for a specified duration before the addition of the inflammatory stimulus.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture supernatant.

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

Reaction Setup: In a new 96-well plate, add a specific volume of the collected supernatant.

-

Substrate Addition: Add the LDH assay substrate solution (containing lactate and NAD⁺) to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Cell Treatment: After the desired treatment with this compound, remove the culture medium.

-

MTT Addition: Add fresh medium containing MTT to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of specific cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample and Standard Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, such as p38 MAPK and ERK1/2.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To normalize the results, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

Reactive Oxygen Species (ROS) Detection using H2DCFDA

This assay measures intracellular ROS levels.

-

Cell Seeding: Seed cells in a 96-well plate.

-

H2DCFDA Loading: Wash the cells with a serum-free medium and then incubate them with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution in the dark.

-

Treatment: After the loading period, wash the cells and treat them with this compound and/or the inflammatory stimulus.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for fluorescein. An increase in fluorescence indicates an increase in intracellular ROS.

NF-κB Activation Assay

This assay typically measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

-

Nuclear Extraction: After cell treatment, perform nuclear and cytoplasmic fractionation to isolate the nuclear proteins.

-

ELISA-based Assay: Use a commercially available NF-κB p65 transcription factor assay kit. This assay typically involves the following steps:

-

Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate to allow activated NF-κB to bind to the oligonucleotide.

-

Wash away unbound proteins.

-

Add a primary antibody specific for the NF-κB p65 subunit.

-

Add an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate and measure the absorbance. The absorbance is proportional to the amount of activated NF-κB p65.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are primarily mediated through the modulation of key intracellular signaling pathways.

The p38 MAPK Signaling Pathway

A crucial mechanism underlying the anti-inflammatory action of this compound involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Inhibition of prolyl oligopeptidase by this compound leads to the phosphorylation and activation of p38 MAPK. Activated p38, in turn, can regulate the expression of pro-inflammatory cytokines, although the precise downstream effectors in this context are still under investigation. Interestingly, in the ARPE-19 cell model, the inhibition of p38 has been shown to prevent the anti-inflammatory actions of this compound, confirming the central role of this pathway.[1]

References

- 1. The Prolyl Oligopeptidase Inhibitor this compound Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Prolyl Oligopeptidase Inhibitor this compound Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Cytoprotective Potential of KYP-2047: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytoprotective effects of KYP-2047, a potent and blood-brain barrier-penetrating prolyl oligopeptidase (POP/PREP) inhibitor.[1] By consolidating findings from various preclinical studies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanisms of action, experimental validation, and therapeutic promise. The information is presented through structured data tables, detailed experimental protocols, and clear visualizations of the underlying signaling pathways.

Core Mechanism of Action: Prolyl Oligopeptidase Inhibition

This compound exerts its biological effects primarily through the potent inhibition of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), a serine protease implicated in numerous cellular processes.[2][3] this compound has a high affinity for POP, with a reported Ki value of 0.023 nM.[1] The inhibition of this enzyme by this compound leads to the modulation of various downstream signaling pathways, resulting in a range of cytoprotective outcomes, including neuroprotection, anti-inflammatory effects, and anti-cancer activity.[4][5][6]

Cytoprotective Effects: A Quantitative Overview

The cytoprotective properties of this compound have been demonstrated across a variety of cellular and animal models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytoprotective and Anti-proliferative Effects of this compound

| Cell Line | Model of Cellular Stress | This compound Concentration | Outcome Measure | Result | Reference |

| ARPE-19 | MG-132-induced proteasomal inhibition | 1 µM | LDH Leakage | Reduced MG-132-induced leakage | [2] |

| U-87, U-138, A-172 (Glioblastoma) | --- | 50 µM, 100 µM | Cell Viability | Concentration-dependent decrease in viability | [1][7] |

| CAL27, HSC-2, HSC-3 (Oral Squamous Cell Carcinoma) | --- | 50 µM, 100 µM | Cell Viability | Significant reduction in cell viability | [8] |

| α-synuclein overexpressing cells | Oxidative Stress | 1 µM | Cells with α-synuclein inclusions | Significantly reduced number of cells with inclusions (P < 0.001) | [9][10] |

| A30P and A53T α-synuclein overexpressing cells | Oxidative Stress | Not specified | Cell Death (LDH assay) | Clearly reduced cell death | [9] |

Table 2: In Vivo Neuroprotective and Anti-tumor Effects of this compound

| Animal Model | Disease/Condition | This compound Dosage | Duration | Outcome Measure | Result | Reference |

| A30P α-synuclein transgenic mice | Parkinson's Disease model | 3 mg/kg (twice daily) | 5 days | Soluble α-synuclein protein in the brain | Reduced amount | [4][9] |

| A30P α-synuclein transgenic mice | Parkinson's Disease model | Not specified | 28 days | Striatal dopamine levels | Significant increase | [11][12] |

| CAL27-xenograft model (mice) | Oral Squamous Cell Carcinoma | 1 mg/kg, 5 mg/kg | Not specified | Tumor burden and weight | Significantly reduced | [8] |

| U87-xenograft model (mice) | Glioblastoma | 2.5 mg/kg, 5 mg/kg | Not specified | Tumor burden | Reduced tumor burden | [7] |

| Rat model of myocardial ischemia/reperfusion | Myocardial Ischemia/Reperfusion | 2.5 mg/kg, 5 mg/kg (i.p.) | 24h prior to surgery | Histological damage and neutrophil accumulation | Limited damage and accumulation | [13][14] |

Key Signaling Pathways Modulated by this compound

This compound's cytoprotective effects are mediated through its influence on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Apoptosis Pathway Modulation

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins.[1][7][8] It increases the expression of pro-apoptotic proteins like Bax and caspase-3 while reducing the levels of the anti-apoptotic protein Bcl-2.[1][8]

Angiogenesis Pathway Inhibition in Cancer

In the context of cancer, this compound exhibits anti-angiogenic properties by downregulating key factors involved in new blood vessel formation, such as Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS).[7][8]

Neuroprotection via α-Synuclein Clearance

A key neuroprotective mechanism of this compound involves the reduction of α-synuclein protein levels and aggregates, which are hallmarks of Parkinson's disease.[4][9] This is achieved, in part, through the enhancement of autophagy, a cellular process for clearing protein aggregates.[11][12]

Anti-inflammatory Signaling

This compound demonstrates anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[2] This effect is associated with the modulation of MAPK signaling pathways, specifically involving p38 and ERK1/2.[2][5]

Detailed Experimental Protocols

To facilitate the replication and extension of the research on this compound, this section outlines the methodologies for key experiments cited in the literature.

Cell Viability Assays (MTT and LDH)

-

Objective: To assess the cytotoxic or protective effects of this compound on cultured cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., ARPE-19, U-87, CAL27) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours). In cytoprotection studies, co-treatment with a stressor (e.g., MG-132, oxidative stress inducer) is performed.

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Measure the absorbance at the recommended wavelength. Cytotoxicity is proportional to the LDH activity.

-

-

-

Reference: [2]

Western Blot Analysis

-

Objective: To quantify the expression levels of specific proteins (e.g., Bax, Bcl-2, α-synuclein, p-p38, p-ERK1/2).

-

Methodology:

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of cytokines (e.g., IL-6) in cell culture supernatants.

-

Methodology:

-

Sample Collection: Collect the cell culture medium from treated and control cells.

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-6).

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubate to allow the cytokine to bind to the antibody.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash again.

-

Add a substrate solution that reacts with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve.

-

-

Reference: [2]

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., U-87 or CAL27) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment groups (vehicle control, this compound at different doses). Administer the treatment intraperitoneally or via another appropriate route for a specified period.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

-

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a typical experimental workflow to investigate the neuroprotective effects of this compound in a cellular model of Parkinson's disease.

Conclusion and Future Directions

This compound has emerged as a promising cytoprotective agent with a multifaceted mechanism of action centered on the inhibition of prolyl oligopeptidase. The preclinical data robustly support its therapeutic potential in neurodegenerative diseases, cancer, and inflammatory conditions. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the intricate details of its downstream signaling, conducting comprehensive pharmacokinetic and pharmacodynamic studies in higher animal models, and ultimately translating these promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Prolyl Oligopeptidase Inhibitor this compound Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A prolyl oligopeptidase inhibitor, this compound, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. oncotarget.com [oncotarget.com]

- 9. A prolyl oligopeptidase inhibitor, this compound, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The beneficial effect of a prolyl oligopeptidase inhibitor, this compound, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Inhibition of Prolyl Endopeptidase (PREP) by this compound Treatment to Reduce Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of KYP-2047 in Halting Glioblastoma Proliferation: A Technical Guide

An in-depth analysis of the prolyl-oligopeptidase inhibitor, KYP-2047, demonstrates its significant potential in reducing glioblastoma proliferation by modulating key pathways in angiogenesis and apoptosis. This guide provides a comprehensive overview of the preclinical evidence, experimental methodologies, and underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Glioblastoma (GB) remains the most aggressive and challenging primary brain tumor, characterized by its rapid proliferation, extensive vascularization, and high recurrence rates.[1][2] Current standard-of-care treatments offer limited efficacy, underscoring the urgent need for novel therapeutic strategies.[1] Recent research has identified prolyl-oligopeptidase (PREP), a serine protease, as a potential therapeutic target in cancer due to its role in tumor cell proliferation and angiogenesis.[3] This technical guide focuses on the preclinical efficacy of this compound, a potent and specific PREP inhibitor, in glioblastoma models.[1]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified in both in vivo and in vitro models of glioblastoma. The following tables summarize the key findings, offering a clear comparison of its efficacy at different concentrations and in various experimental settings.

Table 1: In Vivo Efficacy of this compound on U87-Xenograft Tumor Growth

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |

| Control | - | Approx. 1000 | Approx. 1.0 |

| This compound | 1 | Approx. 800 | Approx. 0.8 |

| This compound | 2.5 | Approx. 400 | Approx. 0.4 |

| This compound | 5 | Approx. 300 | Approx. 0.3 |

Data extracted from a study by Scuderi et al., showcasing a dose-dependent reduction in tumor growth in a U87-xenograft model.[1]

Table 2: In Vitro Cytotoxicity of this compound on Human Glioblastoma Cell Lines (24h treatment)

| Cell Line | This compound Concentration (µM) | % Cell Viability |

| U-87 | 50 | Significantly Reduced |

| U-87 | 100 | Significantly Reduced |

| A-172 | 50 | Significantly Reduced |

| A-172 | 100 | Significantly Reduced |

| U-138 | 50 | Significantly Reduced |

| U-138 | 100 | Significantly Reduced |

This table summarizes the significant cytotoxic effects of this compound on multiple glioblastoma cell lines.[1]

Table 3: Effect of this compound on Key Protein Expression in Glioblastoma Cells

| Protein | Treatment (this compound) | Effect on Expression | Implicated Pathway |

| VEGF | 50 µM & 100 µM | Significant Reduction | Angiogenesis |

| Angiopoietins | 50 µM & 100 µM | Significant Reduction | Angiogenesis |

| eNOS | 50 µM & 100 µM | Significant Reduction | Angiogenesis |

| TGF-β | 50 µM & 100 µM | Significant Reduction | Angiogenesis/Proliferation |

| Bax | 50 µM & 100 µM | Increase | Apoptosis |

| p53 | 50 µM & 100 µM | Increase | Apoptosis |

| Caspase-3 | 50 µM & 100 µM | Increase | Apoptosis |

| Bcl-2 | 50 µM & 100 µM | Reduction | Apoptosis |

This table highlights the molecular changes induced by this compound, shifting the cellular balance towards anti-angiogenesis and pro-apoptosis.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the key experiments cited in the research on this compound and glioblastoma.

1. In Vivo U87-Xenograft Model

-

Cell Line: Human glioblastoma U-87 cells.[1]

-

Animal Model: Mice are inoculated subcutaneously with 3 x 10^6 U-87 cells suspended in a mixture of phosphate-buffered saline (PBS) and Matrigel.[1]

-

Treatment: Seven days post-inoculation, animals are treated with this compound at doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg every three days. The vehicle control consists of PBS with 0.001% DMSO.[1]

-

Monitoring: Tumor volume and animal morbidity/mortality are monitored daily.[1]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis and protein expression studies (e.g., Western blot, immunohistochemistry).[1]

2. Cell Viability Assay (MTT Assay)

-

Cell Lines: Human glioblastoma cell lines U-87, A-172, and U-138.[1]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with increasing concentrations of this compound (0.01 µM to 100 µM) for 24 hours.[1]

-

Following treatment, MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine cell viability.

-

3. Western Blot Analysis

-

Objective: To quantify the expression levels of specific proteins involved in angiogenesis and apoptosis.

-

Procedure:

-

Glioblastoma cells are treated with this compound (50 µM and 100 µM) or a vehicle control.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., VEGF, Bax, Bcl-2, etc.).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence detection system, and band intensities are quantified.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of this compound in glioblastoma and a typical experimental workflow.

Caption: this compound's Anti-Angiogenic Mechanism.

Caption: this compound's Pro-Apoptotic Mechanism.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. This compound, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Beneficial effect of this compound, a propyl-oligopeptidase inhibitor, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KYP-2047 in Mitigating Myocardial Ischemia/Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia/reperfusion (MI/R) injury is a significant clinical challenge, representing the tissue damage that occurs when blood flow is restored to the heart after a period of ischemia.[1][2][3][4][5][6] This paradoxical injury can exacerbate the damage caused by the initial ischemic event, contributing to adverse cardiovascular outcomes following events like myocardial infarction, cardiac surgery, or circulatory arrest.[1][2][3][4][5][6] The pathophysiology of MI/R injury is complex, involving inflammation, oxidative stress, apoptosis, and fibrosis.[1][2][3] A promising therapeutic target in this context is prolyl endopeptidase (PREP), a serine protease implicated in inflammatory responses.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of KYP-2047 (4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrolidine), a potent PREP inhibitor, in protecting against MI/R injury.[1][2][3][4][5]

Core Mechanism of Action

This compound is a selective inhibitor of prolyl endopeptidase (PREP).[1][5] By inhibiting PREP, this compound has been shown to modulate multiple signaling pathways involved in the pathogenesis of MI/R injury.[1][2][3][4] The primary protective effects of this compound are attributed to its ability to limit inflammation, fibrosis, and apoptosis in myocardial tissue.[1][2][3][4] Key molecular pathways influenced by this compound include the NF-κB and MAPK signaling cascades.[1][2][3][4]

Experimental Protocols

The following protocols are based on a key in vivo study investigating the effects of this compound in a murine model of MI/R injury.

Animal Model and MI/R Procedure

-

Model: The study utilized mice to model myocardial ischemia/reperfusion injury.[3]

-

Ischemia Induction: Mice were subjected to a 15-minute occlusion of the coronary artery to induce myocardial ischemia.[1][2][3][4][5]

-

Reperfusion: Following the ischemic period, the occlusion was removed, allowing for 2 hours of reperfusion.[1][2][3][4][5]

-